![molecular formula C16H16N2O3S2 B2742657 Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 686770-97-8](/img/structure/B2742657.png)
Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another approach involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The full two-dimensional fingerprint plots for the title compound have been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are diverse and involve several steps. These include [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are intriguing. For instance, it has been found to crystallize from ethyl acetate–methanol (1:1) with a melting point of 265–266 °C .Scientific Research Applications
Synthesis and Structure
The compound was synthesized by the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .
Crystal Structure
In the crystal, C—H O hydrogen-bonding interactions result in the formation of columns running in the [010] direction . Two parallel columns further interact by C—H O hydrogen bonds .
Biological Effects
Hybrid derivatives, where quinazolin-4-one is incorporated with different heterocycles, possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities .
Antitumor Activity
Some derivatives of 2-mercapto-3-(4-methoxyphenyl)quin-azolin-4(3H)-one containing the thiazolidine-4-one moiety have been found to have good antituberculosis activity .
Antibacterial Activity
Many amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one have been demonstrated to have valuable biological activities such as antibacterial activity .
HDL Cholesterol Activity
The capacity to increase the HDL cholesterol activity of some N-substituted compounds containing a quinazolin-4-one moiety has also been investigated .
Antiviral Activity
Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
Heterostilbene Derivative
A new compound belonging to the “heterostilbene” derivative, namely ethyl (E)-4- (2,4-dimethoxyphenyl)-6- (2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (2), has been successfully synthesized .
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit diverse biological activities .
Mode of Action
It’s known that the thieno[3,2-d]pyrimidine ring system in the molecule can interact with biological targets via various mechanisms .
Pharmacokinetics
properties
IUPAC Name |
ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-21-13(19)10-23-16-17-12-8-9-22-14(12)15(20)18(16)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCUPSXLIUTLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
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